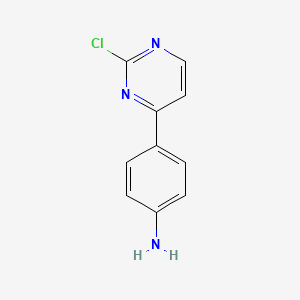
4-(2-Chloropyrimidin-4-yl)aniline
Vue d'ensemble
Description
“4-(2-Chloropyrimidin-4-yl)aniline” is a chemical compound that has been used in various scientific research . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . Another method involves the reaction of 2,4-dichloropyrimidine with different aromatic amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including “this compound”, are known to exhibit a range of chemical reactions. They can undergo various transformations, including C-N coupling reactions . These reactions are often catalyzed by palladium and have been used in the synthesis of a wide range of biologically active compounds .Applications De Recherche Scientifique
Microwave-based Synthesis in Medicinal Chemistry
- Microwave-based Synthesis of Novel Thienopyrimidine Bioisosteres of Gefitinib : This study highlights the use of 4-(substituted)anilinothieno[2,3-d]pyrimidines, synthesized through chlorination and nucleophilic displacement processes involving 4-(2-Chloropyrimidin-4-yl)aniline. Microwave irradiation significantly reduces the synthesis time, showcasing the compound's potential in efficient drug synthesis (Phoujdar et al., 2008).
Chemical Synthesis and Characterization
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : This research demonstrates the utility of this compound in synthesizing thiazolo[3,2-a]pyrimidinones, providing insights into the compound's role in forming complex chemical structures (Janardhan et al., 2014).
Material Science and Electroluminescence
- Synthesis and Electroluminescent Properties of Compounds : A study on the synthesis of compounds for potential use in organic light-emitting diodes (OLEDs) utilized this compound. The compound's properties contributed to the development of materials with high thermal and morphological stabilities, demonstrating its application in the field of electroluminescent materials (Jin et al., 2020).
Drug Discovery and Development
- Inhibitors of Cyclin-dependent Kinase-2 (CDK2) : Research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors highlighted the use of this compound in the development of novel inhibitors with potential applications in cancer therapy. These inhibitors showed promising results in inhibiting CDK2, an enzyme crucial in cell cycle regulation (Wang et al., 2004).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound's role in the crystal structure of related chemical compounds was studied, offering insights into its contribution to molecular stability and configuration (Li et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Chloropyrimidin-4-yl)aniline is IκB kinase β (IKKβ) . IKKβ is a crucial enzyme involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a significant role in regulating immune response, inflammation, and cell survival .
Mode of Action
By inhibiting IKKβ, the compound can potentially disrupt the NF-κB signaling pathway, thereby affecting the transcription of various genes involved in immune response, inflammation, and cell survival .
Biochemical Pathways
The inhibition of IKKβ by this compound affects the NF-κB signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. By inhibiting IKKβ, the compound can potentially disrupt the activation of NF-κB, thereby affecting the transcription of various genes involved in these processes .
Pharmacokinetics
The compound’s molecular weight of205.64 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of IKKβ by this compound can potentially lead to the disruption of the NF-κB signaling pathway . This disruption can affect the transcription of various genes involved in immune response, inflammation, and cell survival, potentially leading to anti-inflammatory and anticancer effects .
Safety and Hazards
While specific safety and hazard information for “4-(2-Chloropyrimidin-4-yl)aniline” is not available in the search results, it’s important to handle all chemical substances with care. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions in the research of “4-(2-Chloropyrimidin-4-yl)aniline” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents and other therapeutic applications . There is also interest in exploring novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Propriétés
IUPAC Name |
4-(2-chloropyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRRNCPSXOTLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine](/img/structure/B1406118.png)



![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)

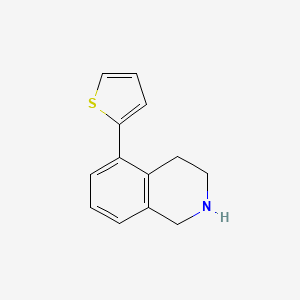
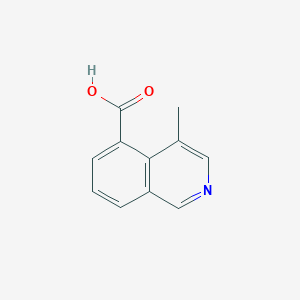
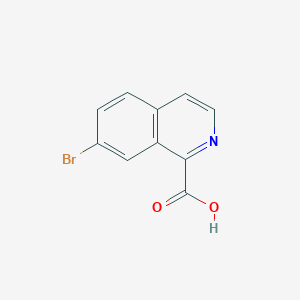
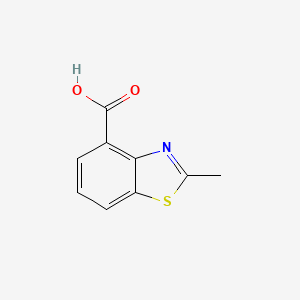
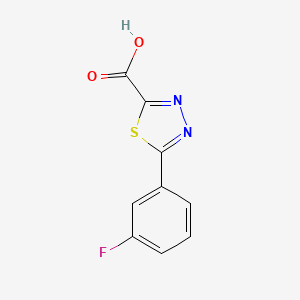
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)
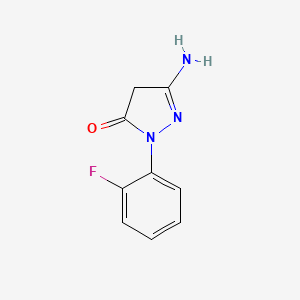
![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)
